1,2-Butanediol, 1,2-diacetate
Overview
Description
2-Acetyloxybutyl Acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its chemical structure, which includes an acetate group attached to a butyl chain. It is commonly used in various industrial applications due to its solvent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyloxybutyl Acetate can be synthesized through the esterification of butanol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH3COOH+CH3(CH2)3OH→CH3COOCH2(CH2)2CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2-Acetyloxybutyl Acetate often involves continuous esterification processes. This method uses a solid acid catalyst and operates at temperatures ranging from 70 to 150°C. The water generated during the reaction is removed by azeotropic distillation, and the resulting ester is purified through rectification .
Chemical Reactions Analysis
Types of Reactions
2-Acetyloxybutyl Acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetic acid and butanol.
Oxidation: It can be oxidized to produce acetic acid and butyric acid.
Reduction: Reduction reactions can convert it into butanol and acetic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and butanol.
Oxidation: Acetic acid and butyric acid.
Reduction: Butanol and acetic acid.
Scientific Research Applications
2-Acetyloxybutyl Acetate has diverse applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.
Biology: Employed in the study of metabolic pathways involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of coatings, adhesives, and fragrances
Mechanism of Action
The mechanism of action of 2-Acetyloxybutyl Acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release acetic acid and butanol, which can then participate in metabolic pathways. The acetate group can act as a substrate for acetylation reactions, influencing cellular processes such as gene expression and protein function .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: Another ester with similar solvent properties but a different alkyl chain.
Butyl Acetate: Similar structure but lacks the acetyloxy group.
Methyl Butyrate: An ester with a different carboxylic acid component.
Uniqueness
2-Acetyloxybutyl Acetate is unique due to its specific combination of an acetate group and a butyl chain, which imparts distinct solvent properties and reactivity. Its ability to participate in both esterification and hydrolysis reactions makes it versatile for various applications .
Properties
IUPAC Name |
2-acetyloxybutyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-8(12-7(3)10)5-11-6(2)9/h8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTMSNPLDZKSST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13814-27-2 | |
Record name | 1,2-Butanediol diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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